molecular formula C22H29Cl2F3N2O B12220268 Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride

Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride

Cat. No.: B12220268
M. Wt: 465.4 g/mol
InChI Key: GOXBKMXCHLXAKU-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is known for its unique structural features, which include a phenylpropyl group and a trifluoromethoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the coupling of piperazine with various substituents under controlled conditions. Another approach is the visible-light-promoted decarboxylative annulation protocol, which uses a glycine-based diamine and various aldehydes to produce aryl and heteroaryl piperazines under mild conditions .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale catalytic processes. For example, the use of ruthenium-catalyzed diol-diamine coupling has been shown to be effective in producing piperazines and diazepanes with high yields . These methods are favored for their operational simplicity and the availability of reactants.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Piperazine derivatives, including this compound, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other research applications.

Properties

Molecular Formula

C22H29Cl2F3N2O

Molecular Weight

465.4 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C22H27F3N2O.2ClH/c23-22(24,25)28-21-11-5-4-10-20(21)12-14-27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19;;/h1-5,7-8,10-11H,6,9,12-18H2;2*1H

InChI Key

GOXBKMXCHLXAKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC=CC=C3OC(F)(F)F.Cl.Cl

Origin of Product

United States

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